7-Bromo-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one
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Overview
Description
7-Bromo-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one is a heterocyclic compound that features a bromine atom attached to a dihydropyrrolo-pyrazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromoaniline with ethyl glyoxylate, followed by cyclization with ammonia or an amine under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters, such as solvent choice and reaction time, is crucial for maximizing yield and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the core structure .
Scientific Research Applications
7-Bromo-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies to understand the biological activity and mechanism of action of related compounds.
Mechanism of Action
The mechanism of action of 7-Bromo-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the dihydropyrrolo-pyrazinone core play crucial roles in binding to these targets and modulating their activity . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-1H-pyrazolo[4,3-c]pyridine: Similar in structure but with a different ring fusion pattern.
4,6a-Dihydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-diones: Similar core structure but different substituents and functional groups.
Uniqueness
7-Bromo-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one is unique due to its specific bromine substitution and the dihydropyrrolo-pyrazinone core, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
7-bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c8-5-3-6-7(11)9-1-2-10(6)4-5/h3-4H,1-2H2,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOJOBWZDXFHKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=C(C=C2C(=O)N1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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